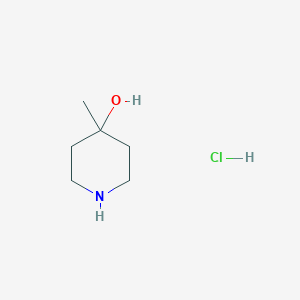

4-Methylpiperidin-4-OL hydrochloride

Description

The exact mass of the compound 4-Methylpiperidin-4-OL hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methylpiperidin-4-OL hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylpiperidin-4-OL hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6(8)2-4-7-5-3-6;/h7-8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXAEOAVYSHGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620617 | |

| Record name | 4-Methylpiperidin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586375-35-1 | |

| Record name | 4-Methylpiperidin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpiperidin-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methylpiperidin-4-OL hydrochloride CAS number

An In-Depth Technical Guide to 4-Methylpiperidin-4-OL Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 4-Methylpiperidin-4-OL hydrochloride (CAS No. 586375-35-1), a pivotal heterocyclic building block in modern medicinal chemistry and drug development. This document delves into its fundamental physicochemical properties, outlines robust methodologies for its synthesis and purification, and details rigorous analytical techniques for its characterization. Furthermore, it explores the compound's applications as a key intermediate, supported by field-proven insights into experimental design and safety protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Compound Identification and Physicochemical Properties

4-Methylpiperidin-4-OL hydrochloride is the hydrochloride salt form of 4-Methyl-4-hydroxypiperidine. The piperidine ring is a privileged scaffold, frequently incorporated into pharmaceutical agents due to its ability to impart desirable properties such as aqueous solubility and metabolic stability. The addition of a tertiary alcohol at the C4 position provides a strategic point for further functionalization or for modulating the steric and electronic properties of a target molecule.

Proper identification and understanding of its physical properties are the foundation of its effective use in any research or development setting.

Table 1: Physicochemical Properties of 4-Methylpiperidin-4-OL Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 586375-35-1 | [1][2][3] |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1][4] |

| Synonyms | 4-methyl-4-piperidinol hydrochloride | [2] |

| Appearance | White to off-white solid/powder | [2] |

| Purity | Typically ≥96-98% | [1][2] |

| InChI Key | AYXAEOAVYSHGSB-UHFFFAOYSA-N | [2] |

| SMILES | OC1(C)CCNCC1.Cl | [1] |

| Storage | Inert atmosphere, room temperature, sealed away from moisture | [1][2] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of 4-Methylpiperidin-4-OL hydrochloride is typically achieved via the Grignard reaction, a classic and reliable method for carbon-carbon bond formation. The choice of this pathway is dictated by the high availability of starting materials and the reaction's efficiency.

Retrosynthetic Analysis & Strategy

The core strategy involves the nucleophilic addition of a methyl group to the carbonyl of a protected piperidone derivative. The N-protection is crucial; it prevents the secondary amine from interfering with the Grignard reagent, which is a strong base. Common protecting groups include benzyl (Bn) or tert-butoxycarbonyl (Boc), which can be reliably cleaved in a subsequent step. The final step involves the formation of the hydrochloride salt to improve stability and handling.

Synthesis Workflow Diagram

Caption: Synthetic workflow for 4-Methylpiperidin-4-OL hydrochloride.

Detailed Experimental Protocol (N-Boc Route)

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product quality.

Materials:

-

N-Boc-4-piperidone

-

Methylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Hydrochloric acid (4 M in 1,4-dioxane)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Diatomaceous earth

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-piperidone (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve the starting material in anhydrous THF.

-

Grignard Addition: Cool the solution to 0°C using an ice bath. Add methylmagnesium bromide (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C. Causality Insight: Slow, controlled addition is critical to manage the exothermic reaction and prevent side product formation.

-

In-Process Check 1: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting piperidone spot is no longer visible.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C.

-

Extraction & Drying: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with EtOAc. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification (Intermediate): Filter the mixture and concentrate the filtrate under reduced pressure to yield crude N-Boc-4-methylpiperidin-4-ol. This intermediate can be purified by column chromatography if necessary, but is often carried forward directly.

-

Deprotection and Salt Formation: Dissolve the crude intermediate in a minimal amount of EtOAc. Add 4 M HCl in 1,4-dioxane (2.0 eq) dropwise. A precipitate will form.

-

Isolation & Final Product: Stir the resulting slurry for 1 hour at room temperature. Collect the solid product by vacuum filtration. Wash the filter cake with cold EtOAc or diethyl ether to remove non-polar impurities. Dry the white solid under vacuum to yield the final 4-Methylpiperidin-4-OL hydrochloride.

-

Final Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis (see Section 3).

Analytical Characterization

Rigorous analytical validation is non-negotiable in a research and development setting. A multi-technique approach ensures unambiguous structure confirmation and purity assessment.

Analytical Workflow

Caption: Standard analytical workflow for product validation.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is ideal for determining the purity of the hydrochloride salt.

Table 2: Representative HPLC Method

| Parameter | Condition | Rationale |

| Column | C18 (e.g., Atlantis C18, 150 x 4.6 mm, 3.5 µm) | Standard reverse-phase chemistry provides good retention for polar analytes. |

| Mobile Phase | A: 0.1% Heptafluorobutyric acid (HFBA) in WaterB: Acetonitrile | HFBA acts as an ion-pairing agent, improving peak shape for the basic amine.[5] |

| Gradient | Isocratic or Gradient (e.g., 10% B for 10 min) | Isocratic is suitable for purity checks; a gradient may be needed for complex mixtures. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detector | Charged Aerosol Detector (CAD) or ELSD | Universal detectors suitable for compounds lacking a strong UV chromophore.[5] |

| Temperature | 40°C | Elevated temperature can improve peak symmetry and reduce viscosity.[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation. The sample is typically dissolved in D₂O or DMSO-d₆. Key expected signals include a singlet for the methyl group, and multiplets for the piperidine ring protons.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode is used to confirm the molecular weight. The expected [M+H]⁺ ion for the free base (C₆H₁₃NO) is m/z 116.1.

Applications in Drug Development

4-Methylpiperidin-4-OL is a versatile building block, not an active pharmaceutical ingredient itself. Its value lies in its utility as a scaffold to construct more complex molecules.[6] The piperidine moiety can serve as a non-aromatic ring system to explore chemical space, while the hydroxyl group offers a handle for further chemical modification.

Role as a Synthetic Intermediate

This compound is utilized in the synthesis of agents targeting a range of disorders. The piperidine ring is a common feature in central nervous system (CNS) active drugs. The 4-hydroxy-4-methyl substitution pattern creates a quaternary center that can introduce conformational rigidity, which is often a desirable trait in drug design to enhance binding affinity to a biological target.

Example Application Workflow

Caption: General workflow for utilizing the building block in synthesis.

Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when handling any chemical reagent.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: Information synthesized from supplier safety data.[1][2]

Handling:

-

Use only in a well-ventilated area or under a chemical fume hood.[7]

-

Wear appropriate Personal Protective Equipment (PPE): safety glasses with side shields, nitrile gloves, and a lab coat.

-

Avoid dust formation.[8]

-

Wash hands thoroughly after handling.[7]

Storage:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from moisture and strong oxidizing agents.[7]

Conclusion

4-Methylpiperidin-4-OL hydrochloride is a valuable and versatile chemical building block with significant applications in pharmaceutical research and development. Its straightforward synthesis, combined with the strategic utility of its piperidine scaffold and tertiary alcohol functionality, makes it an important tool for medicinal chemists. This guide has provided a comprehensive technical framework, from synthesis and analysis to safe handling, to empower researchers to effectively and safely incorporate this compound into their discovery programs.

References

- BOC Sciences. (n.d.). MSDS of 4-(hydroxymethyl)piperidin-4-ol hydrochloride.

-

PubChem. (n.d.). trans-4-Methylpiperidin-3-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylenepiperidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.

- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

ResearchGate. (2014). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-[(4-chlorophenyl)methyl]piperidin-4-ol hydrochloride (C12H16ClNO). Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidinol, 1-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-Methylpiperidin-4-ol hydrochloride | 586375-35-1 [sigmaaldrich.com]

- 3. 586375-35-1 | 4-Methylpiperidin-4-ol hydrochloride - AiFChem [aifchem.com]

- 4. trans-4-Methylpiperidin-3-ol hydrochloride | C6H14ClNO | CID 23395548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to the Physical and Analytical Properties of 4-Methylpiperidin-4-OL Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of 4-Methylpiperidin-4-OL hydrochloride (CAS No: 586375-35-1). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core characteristics of this important synthetic building block. We will explore its fundamental properties, safety and handling protocols, and detailed, field-proven methodologies for its analytical characterization, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained to provide not just a protocol, but a framework for robust scientific inquiry.

Core Physicochemical & Structural Data

4-Methylpiperidin-4-OL hydrochloride is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, and its functionalization allows for the exploration of diverse chemical space. This compound, as a hydrochloride salt, offers improved handling and solubility characteristics compared to its free base, making it a valuable intermediate in multi-step syntheses.

The core properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 586375-35-1 | [1] |

| Molecular Formula | C₆H₁₄ClNO | [1][2] |

| Molecular Weight | 151.64 g/mol | [1] |

| Synonyms | 4-methyl-4-piperidinol hydrochloride, 4-Hydroxy-4-methylpiperidine hydrochloride | [1][2] |

| Appearance | White to light yellow solid/powder | [1] |

| Melting Point | Data not publicly available. The free base (4-Methylpiperidin-4-ol) melts at 46-50 °C. As a salt, the hydrochloride form is expected to have a significantly higher melting point and may decompose upon heating. | |

| Purity | Commercially available at ≥97% or ≥98% | [1][3] |

| Storage | Store at room temperature under an inert atmosphere. | [1][3] |

| InChI Key | AYXAEOAVYSHGSB-UHFFFAOYSA-N | [1] |

Expert Insight on Solubility: While quantitative solubility data is not widely published, the hydrochloride salt structure provides key insights. As an amine salt, 4-Methylpiperidin-4-OL hydrochloride is anticipated to be readily soluble in polar protic solvents such as water, methanol, and ethanol due to its ionic nature. Its solubility is expected to be lower in less polar solvents like dichloromethane and negligible in non-polar solvents such as hexanes. This property is crucial for its use in aqueous reaction conditions or for purification via recrystallization from polar solvent systems.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. The GHS classification for 4-Methylpiperidin-4-OL hydrochloride indicates it is a hazardous substance requiring appropriate precautions.

| GHS Classification | Details |

| Pictogram | GHS07 (Exclamation Mark)[1] |

| Signal Word | Warning [1] |

| Hazard Statements | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

| Precautionary Statements | P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P332+P313, P405, P501[1][4] |

Recommended Handling Protocol:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[1]

Analytical Characterization Methodologies

A multi-faceted analytical approach is essential to confirm the identity, purity, and integrity of 4-Methylpiperidin-4-OL hydrochloride. The following protocols are designed as self-validating systems for robust characterization.

Purity Assessment by Reverse-Phase HPLC

Causality: Gas Chromatography (GC) is often unsuitable for hydrochloride salts due to their low volatility and potential for thermal degradation in the injection port. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. The challenge with small, polar amines like this compound is poor retention on standard C18 columns and poor peak shape. To overcome this, an acidic ion-pairing agent (e.g., trifluoroacetic acid, TFA) is added to the mobile phase. The TFA pairs with the protonated amine, neutralizing its charge and improving its interaction with the stationary phase, leading to better retention and sharper, more symmetrical peaks. Since the molecule lacks a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is preferable to UV-Vis for accurate quantification.

Experimental Protocol: HPLC-CAD

-

Sample Preparation: Accurately weigh approximately 10 mg of 4-Methylpiperidin-4-OL hydrochloride and dissolve it in 10 mL of a 50:50 water/acetonitrile mixture to create a 1 mg/mL stock solution.

-

Instrumentation:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Detector: Thermo Scientific Vanquish Charged Aerosol Detector or equivalent.

-

Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm.

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

-

CAD Settings:

-

Gas Pressure: 35 psi (Nitrogen).

-

Evaporation Temperature: Set according to manufacturer recommendations.

-

-

Data Analysis: Integrate the peak corresponding to the main analyte. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Workflow Diagram: HPLC Purity Analysis

Caption: Workflow for HPLC-CAD purity determination.

Structural Confirmation by NMR Spectroscopy

Causality: NMR spectroscopy is the definitive technique for confirming the chemical structure of a molecule. For 4-Methylpiperidin-4-OL hydrochloride, both ¹H and ¹³C NMR are required for full characterization. The hydrochloride form means the piperidine nitrogen is protonated, which can affect the chemical shifts of adjacent protons compared to the free base. Running the spectrum in a solvent like DMSO-d₆ allows for the observation of exchangeable protons (the alcohol -OH and the ammonium N-H), which can be confirmed by adding a drop of D₂O, causing their signals to disappear.

Expected ¹H and ¹³C NMR Spectral Features (in DMSO-d₆, ~400 MHz):

-

¹H NMR:

-

~1.1-1.3 ppm (Singlet, 3H): A sharp singlet corresponding to the three protons of the methyl group (-CH₃) at the C4 position.

-

~1.4-1.8 ppm (Multiplets, 4H): Complex, overlapping signals from the four axial and equatorial protons on the C2 and C6 positions of the piperidine ring.

-

~2.8-3.2 ppm (Multiplets, 4H): Signals from the four axial and equatorial protons on the C3 and C5 positions, adjacent to the nitrogen atom. These are shifted downfield due to the influence of the electronegative nitrogen.

-

~4.5-5.5 ppm (Broad Singlet, 1H): A broad signal for the hydroxyl proton (-OH). Will exchange with D₂O.

-

~8.5-9.5 ppm (Very Broad Singlet, 2H): A very broad signal corresponding to the two protons on the positively charged nitrogen atom (-N⁺H₂-). Will exchange with D₂O.

-

-

¹³C NMR:

-

~25-30 ppm: Signal for the C4-methyl carbon.

-

~40-45 ppm: Signals for the C2 and C6 carbons of the piperidine ring.

-

~45-50 ppm: Signals for the C3 and C5 carbons of the piperidine ring.

-

~65-70 ppm: Signal for the quaternary C4 carbon bearing the hydroxyl and methyl groups.

-

Molecular Weight Verification by Mass Spectrometry

Causality: Mass spectrometry confirms the molecular weight of the compound, providing crucial evidence of its identity. Electrospray Ionization (ESI) is the ideal method for this polar, ionic compound. In positive ion mode (+ESI), the molecule will be detected as its free base cation, where the hydrochloride has been lost and the piperidine nitrogen has been protonated. The analysis will therefore detect the [M+H]⁺ ion of the free base (4-Methylpiperidin-4-ol).

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in methanol or a water/methanol mixture.

-

Instrumentation: A quadrupole mass spectrometer with an ESI source.

-

Method: Infuse the sample directly or via Flow Injection Analysis (FIA).

-

Source Parameters (Positive Ion Mode):

-

Ionization Mode: ESI+.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: ~3.5 kV.

-

-

Expected Result: The mass spectrum should show a prominent base peak corresponding to the protonated free base [C₆H₁₃NO + H]⁺.

-

Calculated Monoisotopic Mass: 116.1126 m/z.

-

Observed Mass: A high-resolution mass spectrometer (HRMS) should detect this ion with an accuracy of <5 ppm. A nominal mass instrument will show a peak at m/z 116.1 or 116.3.[5]

-

Applications in Research and Drug Development

4-Methylpiperidin-4-OL hydrochloride is not an active pharmaceutical ingredient itself but rather a crucial building block in synthetic and medicinal chemistry. Its bifunctional nature (a secondary amine and a tertiary alcohol) on a rigid piperidine scaffold makes it a versatile starting material.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of more complex molecules, particularly those targeting neurological disorders or functioning as analgesics.[6] The piperidine moiety can impart favorable pharmacokinetic properties, such as improved water solubility and the ability to cross the blood-brain barrier.

-

Scaffold Decoration: The secondary amine provides a reactive handle for N-alkylation or N-arylation, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). The tertiary alcohol can be used as a handle for further functionalization or can play a role in hydrogen bonding with biological targets.

Conclusion

4-Methylpiperidin-4-OL hydrochloride is a well-defined chemical entity with distinct physical and chemical properties. Its characterization relies on a combination of modern analytical techniques, with RP-HPLC for purity assessment and NMR and MS for structural confirmation. A thorough understanding of its properties, handling requirements, and analytical methodologies, as detailed in this guide, is essential for its effective and safe utilization in research and development, particularly in the synthesis of novel therapeutic agents.

References

-

4-[(4-chlorophenyl)methyl]piperidin-4-ol hydrochloride (C12H16ClNO) . PubChemLite. [Link]

-

1-Methyl-4-piperidinol | C6H13NO | CID 66048 . PubChem. [Link]

-

4-Methylenepiperidine hydrochloride | C6H12ClN | CID 22665826 . PubChem. [Link]

-

4-Methyl-4-piperidinol | CAS#:3970-68-1 . Chemsrc. [Link]

-

4-Methylpiperidine hydrochloride | C6H14ClN | CID 521119 . PubChem. [Link]

-

4-Methylpiperidin-4-ol . Chem-Impex. [Link]

-

4-Methylpiperidine | C6H13N | CID 69381 . PubChem. [Link]

- Preparation method for 4-methylenepiperidine or acid addition salt thereof.

- Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt . ResearchGate. [Link]

-

trans-4-Methylpiperidin-3-ol hydrochloride | C6H14ClNO | CID 23395548 . PubChem. [Link]

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride | C11H15Cl2NO | CID 3047456 . PubChem. [Link]

-

Piperidin-4-ol | C5H11NO | CID 79341 . PubChem. [Link]

Sources

- 1. 4-Methylpiperidin-4-ol hydrochloride | 586375-35-1 [sigmaaldrich.com]

- 2. 4-Methylpiperidin-4-ol hydrochloride - CAS:586375-35-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. 4-Methylpiperidine-4-carboxylic acid hydrochloride | 919354-20-4 [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 4-METHYLPIPERIDIN-4-OL | 3970-68-1 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

4-Methylpiperidin-4-OL hydrochloride molecular weight

An In-depth Technical Guide to 4-Methylpiperidin-4-OL Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comprehensive technical overview of 4-Methylpiperidin-4-OL hydrochloride, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, explore robust synthetic and analytical methodologies, and discuss its strategic applications in the development of complex molecular architectures and therapeutic agents. This document is intended to serve as a resource for researchers by not only presenting protocols but also explaining the underlying scientific principles that guide experimental design and interpretation.

Chemical Identity and Physicochemical Properties

4-Methylpiperidin-4-OL hydrochloride is the salt form of the tertiary alcohol 4-methyl-4-piperidinol. The hydrochloride salt enhances the compound's stability and improves its handling characteristics, making it a preferred form for storage and use in various synthetic applications.

The core structure features a piperidine ring, which is a saturated six-membered heterocycle containing a nitrogen atom. The key functional groups—a tertiary alcohol and a secondary amine (as an ammonium salt)—provide multiple reaction sites and influence the molecule's steric and electronic properties. Its role as a synthetic intermediate is valued in creating molecules with specific three-dimensional orientations.

Table 1: Physicochemical Properties of 4-Methylpiperidin-4-OL Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.64 g/mol | |

| CAS Number | 586375-35-1 | |

| Appearance | White to light yellow solid | [2] |

| Synonyms | 4-methyl-4-piperidinol hydrochloride | |

| InChI Key | AYXAEOAVYSHGSB-UHFFFAOYSA-N | |

| Purity | Typically ≥98% | |

| Storage Temperature | Room temperature, under inert atmosphere |

Synthesis and Manufacturing Insights

The synthesis of 4-methyl-4-piperidinol, the free base of the title compound, is a foundational process in organic chemistry, often serving as an example of nucleophilic addition to a ketone. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction.

Core Synthetic Strategy: Grignard Reaction and Salt Formation

A prevalent and efficient method for constructing the 4-methyl-4-hydroxypiperidine scaffold involves the Grignard reaction. This approach leverages the nucleophilic character of a methylmagnesium halide to attack the electrophilic carbonyl carbon of a suitably N-protected 4-piperidone.

Expert Insight: The choice of the nitrogen protecting group is critical for the success of the synthesis. The Boc (tert-butyloxycarbonyl) group is often preferred due to its ability to withstand the basic conditions of the Grignard reaction and its straightforward removal under acidic conditions. This acidic deprotection step can be combined with the hydrochloride salt formation, creating an efficient, high-yield workflow.

Experimental Protocol: Synthesis via Grignard Reaction

-

N-Protection: React 4-piperidone hydrochloride with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM) to yield N-Boc-4-piperidone.

-

Grignard Addition: Dissolve N-Boc-4-piperidone in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C under an inert atmosphere (e.g., nitrogen or argon). Add methylmagnesium bromide (CH₃MgBr) solution dropwise. The reaction is highly exothermic and must be controlled.

-

Quenching: After the reaction is complete (monitored by TLC), slowly quench the reaction mixture by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-4-methylpiperidin-4-ol. Purify via column chromatography if necessary.

-

Deprotection and Salt Formation: Dissolve the purified product in a solvent such as diethyl ether or methanol. Add a solution of hydrochloric acid in isopropanol or ether. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 4-Methylpiperidin-4-OL hydrochloride as a stable solid.

Workflow Visualization: Synthesis of 4-Methylpiperidin-4-OL HCl

Caption: A generalized workflow for the synthesis of 4-Methylpiperidin-4-OL hydrochloride.

Comprehensive Analytical Characterization

To ensure the identity, purity, and stability of 4-Methylpiperidin-4-OL hydrochloride, a multi-technique analytical approach is essential. This serves as a self-validating system, where data from each method corroborates the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum will confirm the presence of all key proton environments.

-

Methyl Group (CH₃): A singlet around 1.2-1.5 ppm.

-

Piperidine Ring Protons (CH₂): A series of complex multiplets typically between 1.5 and 3.5 ppm, resulting from protons in different axial and equatorial positions.

-

Hydroxyl Proton (OH): A broad singlet whose chemical shift is concentration and solvent-dependent.

-

Ammonium Proton (NH₂⁺): A broad singlet, often downfield, which may exchange with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum verifies the carbon skeleton.

-

Methyl Carbon (CH₃): A signal around 25-30 ppm.

-

Piperidine Ring Carbons (CH₂): Multiple signals in the aliphatic region (approx. 40-65 ppm).

-

Quaternary Carbon (C-OH): A distinct signal around 65-75 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Using a technique like Electrospray Ionization (ESI), the molecular ion of the free base is typically observed.

-

Expected Molecular Ion: [M+H]⁺ for the free base (C₆H₁₃NO) at m/z ≈ 116.1.

-

Key Fragmentation Pathways: Common fragments include the loss of a water molecule ([M+H - H₂O]⁺ at m/z ≈ 98.1) and the loss of the methyl group ([M+H - CH₃]⁺).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.[3]

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.

-

N-H Stretch: A broad band typically observed between 2400-3200 cm⁻¹ for the ammonium salt.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds.

-

C-O Stretch: A distinct peak in the 1050-1150 cm⁻¹ region, confirming the C-O bond of the tertiary alcohol.

Analytical Workflow for Quality Control

Caption: A standard workflow for the analytical quality control of chemical reagents.

Applications in Research and Drug Development

4-Methylpiperidin-4-OL hydrochloride is not typically an active pharmaceutical ingredient itself but rather a crucial intermediate. Its structural features are highly desirable in medicinal chemistry for several reasons:

-

Scaffold Rigidity: The piperidine ring provides a conformationally restricted scaffold, which can help in optimizing ligand-receptor binding by reducing the entropic penalty upon binding.

-

Defined Exit Vectors: The 4-hydroxy and 4-methyl groups provide well-defined three-dimensional vectors for further chemical modification, allowing chemists to explore the chemical space around a core structure systematically.

-

Improved Physicochemical Properties: Incorporation of the piperidinol moiety can enhance properties like solubility and polarity, which are critical for drug pharmacokinetics.

The compound and its close analogs are utilized in the synthesis of a wide range of therapeutic agents, particularly those targeting neurological disorders and kinase pathways.[2][4] Its value lies in its ability to serve as a reliable and versatile building block for constructing more complex and potent molecules.[2][5]

Safety, Handling, and Storage

As a laboratory chemical, 4-Methylpiperidin-4-OL hydrochloride requires careful handling to minimize risk.

-

Hazard Identification: The compound is classified with the GHS07 pictogram (Warning). It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[6] Work should be conducted in a well-ventilated area or a chemical fume hood.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place. It should be kept under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[6]

-

Skin: Wash off with soap and plenty of water.[7]

-

Ingestion: If swallowed, rinse mouth with water and consult a physician.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

-

Conclusion

4-Methylpiperidin-4-OL hydrochloride is a compound of significant utility for the research and drug development community. Its well-defined structure, accessible synthetic routes, and versatile chemical handles make it an invaluable building block for creating novel chemical entities. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is paramount for its effective and safe utilization in the laboratory.

References

-

Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... - ResearchGate. (URL: [Link])

-

trans-4-Methylpiperidin-3-ol hydrochloride | C6H14ClNO | CID 23395548 - PubChem. (URL: [Link])

-

4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem. (URL: [Link])

-

MSDS of 4-(hydroxymethyl)piperidin-4-ol hydrochloride. (URL: [Link])

-

4-Methylenepiperidine hydrochloride | C6H12ClN | CID 22665826 - PubChem. (URL: [Link])

-

4-Methyl-4-piperidinol | CAS#:3970-68-1 | Chemsrc. (URL: [Link])

-

4-methyl-4-piperidinol - 3970-68-1, C6H13NO - ChemSynthesis. (URL: [Link])

-

4-Methylpiperidine | C6H13N | CID 69381 - PubChem. (URL: [Link])

- Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google P

-

The Versatility of 4-Methylpiperidine in Chemical Synthesis & Research. (URL: [Link])

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (URL: [Link])

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (URL: [Link])

Sources

- 1. trans-4-Methylpiperidin-3-ol hydrochloride | C6H14ClNO | CID 23395548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. N-甲基-4-哌啶醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Solubility Profile of 4-Methylpiperidin-4-OL Hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4-Methylpiperidin-4-OL hydrochloride (CAS No: 586375-35-1). In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document provides a framework for understanding its predicted solubility behavior based on its chemical structure. Crucially, it offers detailed, field-proven experimental protocols for determining its solubility, empowering researchers to generate the precise data required for their work.

Introduction: Understanding 4-Methylpiperidin-4-OL Hydrochloride

4-Methylpiperidin-4-OL hydrochloride is a heterocyclic compound featuring a piperidine ring, a tertiary alcohol, and a methyl group at the C4 position.[1] It is supplied as a hydrochloride salt, a common strategy in pharmaceutical chemistry to enhance the aqueous solubility and stability of basic compounds. The molecule's structure, possessing both a polar hydroxyl group and a protonated amine (in its salt form), alongside a non-polar hydrocarbon backbone, suggests a nuanced solubility profile that is highly dependent on the solvent system.

Understanding this profile is a critical first step in any research or development pipeline. Solubility impacts everything from reaction kinetics in chemical synthesis to bioavailability and formulation in pharmaceutical applications.[2] Poor solubility can be a significant hurdle, often leading to the failure of promising drug candidates due to inadequate absorption or bioavailability.[3] Therefore, a thorough characterization is not just recommended; it is essential.

Key Physicochemical Properties: [1]

| Property | Value / Description | Source |

|---|---|---|

| CAS Number | 586375-35-1 | |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.64 g/mol | |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97-98% | [1] |

| Storage | Inert atmosphere, room temperature | |

Predicted Solubility Profile: A Mechanistic Perspective

The solubility of 4-Methylpiperidin-4-OL hydrochloride is governed by the interplay of its functional groups with the solvent. As a hydrochloride salt, the piperidine nitrogen is protonated, creating a positively charged ammonium cation. This ionic character is the primary driver of its solubility in polar solvents.

-

Aqueous Solubility : The presence of the ionic hydrochloride salt and the polar hydroxyl group, which can act as both a hydrogen bond donor and acceptor, suggests good solubility in water. The solubility is expected to be pH-dependent; it will be highest in acidic to neutral pH where the piperidinium ion is stable. In basic conditions (pH > pKa of the piperidinium ion), it will convert to the free base, 4-Methylpiperidin-4-OL. This neutral form, being less polar, is expected to have significantly lower aqueous solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol) : These solvents can solvate the ionic salt through dipole-ion interactions and can hydrogen bond with the hydroxyl group and the protonated amine. Therefore, good solubility is anticipated.

-

Polar Aprotic Solvents (e.g., DMSO) : Dimethyl sulfoxide (DMSO) is a powerful, highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[4][5][6][7] It is an excellent solvent for many organic salts, and high solubility of 4-Methylpiperidin-4-OL hydrochloride in DMSO is expected. This makes DMSO a common choice for preparing high-concentration stock solutions in biological screening assays.[3]

-

Non-Polar Solvents (e.g., Hexane, Toluene) : Due to the compound's ionic and highly polar nature, it is expected to have very low to negligible solubility in non-polar solvents.

The following diagram illustrates the key molecular interactions that facilitate the dissolution of 4-Methylpiperidin-4-OL hydrochloride in water.

Caption: Solvation of 4-Methylpiperidin-4-OL hydrochloride in water.

Experimental Determination of Solubility

Accurate solubility data must be determined empirically. Two key types of solubility are relevant in drug discovery and development: kinetic and thermodynamic.[3]

-

Kinetic Solubility : Measures the concentration of a compound in solution when it first precipitates from a high-concentration stock (usually in DMSO) added to an aqueous buffer.[3][8] It's a high-throughput method used in early discovery to flag potentially problematic compounds.[9]

-

Thermodynamic Solubility : This is the true equilibrium solubility, measured by determining the concentration of a saturated solution in equilibrium with an excess of the solid compound.[3][8] The shake-flask method is the gold standard for this measurement.[10]

Protocol 1: Kinetic Solubility Determination via Nephelometry

This protocol provides a rapid assessment of solubility and is suitable for early-stage screening. Nephelometry measures the light scattered by suspended particles (precipitate) to determine the point of insolubility.[2][9]

Workflow Diagram: Kinetic Solubility

Caption: Workflow for high-throughput kinetic solubility screening.

Step-by-Step Methodology:

-

Stock Solution Preparation : Prepare a 10 mM stock solution of 4-Methylpiperidin-4-OL hydrochloride in 100% DMSO. Ensure the compound is fully dissolved.

-

Plate Preparation : In a clear 96-well microplate, add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a series of wells.

-

Compound Addition : Using a liquid handler or multichannel pipette, perform a serial dilution by adding small volumes of the DMSO stock solution into the buffer-filled wells. This creates a concentration gradient. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.[11]

-

Incubation : Seal the plate and incubate at a constant temperature (e.g., 25°C) for a set period, typically 1 to 2 hours, to allow for precipitation to occur.[12]

-

Measurement : Measure the turbidity or light scattering of each well using a plate-based nephelometer or a UV-Vis spectrophotometer at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Analysis : The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This is the definitive method for determining the equilibrium solubility of a compound and is crucial for later-stage development.[10]

Workflow Diagram: Thermodynamic Solubility

Caption: Gold-standard shake-flask method for equilibrium solubility.

Step-by-Step Methodology:

-

Preparation : Add an excess amount of solid 4-Methylpiperidin-4-OL hydrochloride to a known volume of the test solvent (e.g., deionized water, PBS pH 7.4, ethanol) in a sealed vial. The presence of undissolved solid at the end of the experiment is critical to ensure equilibrium has been reached.[11]

-

Equilibration : Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. For crystalline compounds, this can take 24 to 48 hours.

-

Phase Separation : Separate the solid and liquid phases. This is a crucial step. Centrifuge the samples at high speed and carefully remove the supernatant, or filter the solution using a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF).[8][11] Adsorption to the filter material can potentially underestimate solubility.[8]

-

Quantification : Prepare a calibration curve using standard solutions of the compound at known concentrations. Dilute the saturated supernatant and analyze its concentration using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12]

-

Reporting : Express the thermodynamic solubility in mass/volume (e.g., mg/mL) or molarity (e.g., mM) at the specified temperature and pH.

Conclusion and Forward Outlook

While specific solubility values for 4-Methylpiperidin-4-OL hydrochloride are not readily found in public literature, its chemical structure as a polar, ionic salt provides a strong basis for predicting its behavior. It is expected to be soluble in aqueous and polar protic solvents, with solubility being pH-dependent. For any research or development application, this predicted profile must be confirmed through rigorous experimental determination. The kinetic and thermodynamic protocols detailed in this guide represent industry-standard methods for generating the reliable, quantitative data needed to advance a scientific program. By applying these methodologies, researchers can confidently characterize the solubility of 4-Methylpiperidin-4-OL hydrochloride and make informed decisions in their work.

References

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). p-l-a.net.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).

- 4-Methylpiperidin-4-ol hydrochloride | 586375-35-1. Sigma-Aldrich.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Drug solubility: why testing early m

- Technical Guide: Solubility Profile of trans-2-Piperidin-1-ylcyclopentanol. Benchchem.

- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.

- 4-Methylpiperidin-4-ol, hydrochloride. CymitQuimica.

- Dimethyl Sulfoxide (DMSO). gChem Global.

- Dimethyl sulfoxide. Wikipedia.

- Dimethyl Sulfoxide | (CH3)2SO | CID 679. PubChem.

- Dimethyl Sulfoxide (DMSO)

Sources

- 1. 4-Methylpiperidin-4-ol, hydrochloride | CymitQuimica [cymitquimica.com]

- 2. rheolution.com [rheolution.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. gchemglobal.com [gchemglobal.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Melting Point of 4-Methylpiperidin-4-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the melting point of 4-Methylpiperidin-4-ol hydrochloride (CAS No. 586375-35-1), a key physical property critical to its application in research and pharmaceutical development. Moving beyond a simple data point, we will explore the theoretical underpinnings, procedural nuances, and regulatory significance of this characteristic.

Executive Summary: The Significance of a Melting Point

In the landscape of drug discovery and development, the melting point is more than a mere physical constant; it is a critical quality attribute (CQA). For a compound such as 4-Methylpiperidin-4-ol hydrochloride, a piperidine derivative often used as a building block in the synthesis of active pharmaceutical ingredients (APIs), a well-defined melting point range is a primary indicator of identity, purity, and crystalline form. A sharp, defined melting range suggests a high degree of purity, whereas a broad or depressed range can indicate the presence of impurities or polymorphic variations, both of which have significant implications for a substance's stability, solubility, and bioavailability. This guide will provide the reported melting point range and, more importantly, the scientific rationale for its determination and interpretation in a GxP-compliant environment.

Physicochemical Properties of 4-Methylpiperidin-4-ol Hydrochloride

| Property | Value | Source(s) |

| Chemical Name | 4-Methylpiperidin-4-ol hydrochloride | |

| Synonyms | 4-methyl-4-piperidinol hydrochloride | |

| CAS Number | 586375-35-1 | |

| Molecular Formula | C₆H₁₄ClNO | |

| Molecular Weight | 151.63 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 177-179°C | [2] |

The Science of Melting: Theoretical and Practical Considerations

The transition from a solid to a liquid phase is a thermodynamic event sensitive to the molecular structure and the intermolecular forces within a crystal lattice. For a pure, crystalline solid, this transition occurs at a specific temperature. However, in practical settings, several factors can influence the observed melting range.

The Impact of Impurities

The presence of impurities disrupts the crystal lattice of a substance, which typically results in a melting point depression and a broadening of the melting range . This phenomenon is a direct consequence of the colligative properties of mixtures. Even small amounts of soluble impurities can lead to a significant and observable change in the melting behavior, making it a powerful tool for purity assessment. Potential impurities in the synthesis of 4-Methylpiperidin-4-ol hydrochloride could include unreacted starting materials, by-products, or residual solvents.

Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have distinct physical properties, including different melting points. While there is no specific literature found detailing polymorphic forms of 4-Methylpiperidin-4-ol hydrochloride, it is a critical consideration for any crystalline API or intermediate, as different forms can impact stability and manufacturability.

Authoritative Methodology for Melting Point Determination

To ensure accuracy, reproducibility, and regulatory compliance, the determination of a melting range must follow standardized procedures. The United States Pharmacopeia (USP) General Chapter <741> Melting Range or Temperature provides an authoritative framework for this analysis.[2]

USP <741> Class I Method: The Capillary Technique

The most common and officially recognized method for determining the melting range of crystalline solids like 4-Methylpiperidin-4-ol hydrochloride is the capillary method.

Experimental Protocol: USP <741> Class I

-

Sample Preparation: Gently pulverize a small amount of the dry 4-Methylpiperidin-4-ol hydrochloride to a fine powder.

-

Capillary Loading: Pack the powdered sample into a capillary tube (typically 0.8-1.2 mm internal diameter) to a height of 2-4 mm.[2] The packing must be uniform to ensure consistent heat transfer.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus. The apparatus consists of a heated bath (e.g., silicone oil) with a stirrer, a calibrated thermometer or temperature sensor, and a light source with a magnifying lens for observation.

-

Heating Rate: Heat the bath at a controlled rate. A typical procedure involves a rapid ramp to a temperature approximately 10°C below the expected melting point, followed by a slower ramp of 1-2°C per minute as the melting point is approached.[2] A slow heating rate is crucial for allowing the temperature of the sample and the thermometer to equilibrate.

-

Observation and Recording: The melting range is defined as the temperature interval between two points:

-

The beginning of melting: The temperature at which the first definite signs of liquefaction are observed (e.g., the collapse of the column of solid).

-

The end of melting (the "clear point"): The temperature at which the substance becomes completely liquid.[2]

-

Self-Validating the Protocol

The trustworthiness of a melting point determination relies on a self-validating system:

-

Apparatus Calibration: The accuracy of the melting point apparatus must be regularly verified using USP Melting Point Reference Standards.[2] These are highly pure compounds with certified melting points that bracket the expected melting range of the test substance.

-

Method Suitability: The chosen heating rate and sample preparation method should be demonstrated to provide consistent and reproducible results for the material under test.

-

Mixed-Melting Point Determination: As a confirmatory test for identity, an intimate mixture of the sample with an authentic reference standard should be prepared. If the sample is identical to the standard, the melting point of the mixture will be sharp and undepressed. If they are different, a significant depression and broadening of the melting range will be observed.[2]

Caption: Causality from process control to meeting quality specification.

Conclusion

The melting point of 4-Methylpiperidin-4-ol hydrochloride, reported as 177-179°C, is a fundamental characteristic that provides critical insights into its identity and purity. I[2]ts determination is not a trivial exercise but a scientifically rigorous process governed by pharmacopeial standards and regulatory guidelines. For researchers and drug development professionals, a thorough understanding of the principles behind melting point analysis and adherence to established protocols, such as those outlined in USP <741>, is essential for ensuring the quality and consistency of this important chemical intermediate.

References

-

ChemBK. (2024, April 9). 4-Methyl-4-piperidinol hydrochloride (1:1). Retrieved from [Link]

- United States Pharmacopeia. (2018). General Chapter, <741> Melting Range or Temperature. In USP-NF.

-

European Medicines Agency. (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Retrieved from [Link]

-

ResearchGate. (n.d.). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. Retrieved from [Link]

-

Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

-

YouTube. (2021, June 12). Melting point testing as per USP 741. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the ¹H NMR Spectrum Analysis of 4-Methylpiperidin-4-ol Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: An Executive Summary for the Drug Development Professional

In the landscape of pharmaceutical development, the structural integrity and purity of active pharmaceutical ingredients (APIs) and their intermediates are non-negotiable. 4-Methylpiperidin-4-ol hydrochloride is a key building block in the synthesis of various pharmaceutical agents. Its precise molecular structure dictates its reactivity and, ultimately, the efficacy and safety of the final drug product. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the gold standard for the unambiguous structural elucidation of such organic molecules.

This guide provides an in-depth technical analysis of the ¹H NMR spectrum of 4-Methylpiperidin-4-ol hydrochloride. Moving beyond a simple recitation of data, this document, crafted from the perspective of a senior application scientist, delves into the causality behind spectral patterns. It is designed to empower researchers and drug development professionals to not only interpret the spectrum of this specific molecule but also to apply these principles to a wide array of similar heterocyclic compounds. By understanding the 'why' behind the experimental choices and spectral features, teams can ensure the fidelity of their synthetic intermediates, streamline troubleshooting, and build a robust data package for regulatory submissions.

Section 1: Foundational Principles – The 'Why' Behind the 'How'

A mastery of ¹H NMR spectroscopy is predicated on a firm grasp of its foundational principles. This section will briefly touch upon the core concepts that govern the generation and interpretation of an NMR spectrum, using 4-Methylpiperidin-4-ol hydrochloride as our central example.

The Subject Molecule: 4-Methylpiperidin-4-ol Hydrochloride

4-Methylpiperidin-4-ol hydrochloride is a tertiary alcohol and a secondary amine, the latter of which is protonated to form a hydrochloride salt. Its structure, presented below, is fundamental to understanding its ¹H NMR spectrum. The piperidine ring, a saturated heterocycle, typically exists in a chair conformation to minimize steric strain.

Figure 1: Structure of 4-Methylpiperidin-4-ol Hydrochloride with key proton groups highlighted.

The Physics of Proton Nuclear Magnetic Resonance

At its core, ¹H NMR spectroscopy exploits the quantum mechanical property of nuclear spin. Protons (¹H nuclei), much like tiny bar magnets, align with or against an applied external magnetic field. The absorption of radiofrequency energy can cause these protons to "flip" from the lower energy alignment to the higher energy anti-alignment. The precise energy required for this transition is exquisitely sensitive to the local electronic environment of the proton, which is the basis of the chemical shift.[1]

Information Encoded in a ¹H NMR Spectrum

A ¹H NMR spectrum provides four key pieces of information that, when taken together, allow for the elucidation of a molecule's structure:[2]

-

Number of Signals: This indicates the number of chemically non-equivalent sets of protons in the molecule.

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) reveals the electronic environment of the protons. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift (to lower ppm values).[3]

-

Integration: The area under each signal is proportional to the number of protons giving rise to that signal. This provides the relative ratio of the different types of protons.

-

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., a doublet, triplet, quartet) is caused by the influence of neighboring, non-equivalent protons. The "n+1 rule" is a useful first-order approximation, where 'n' is the number of adjacent, non-equivalent protons.[4] The distance between the split peaks is the coupling constant (J), measured in Hertz (Hz).[5]

Section 2: Theoretical ¹H NMR Spectrum Analysis of 4-Methylpiperidin-4-ol Hydrochloride

Molecular Symmetry and Proton Equivalence

Due to the plane of symmetry passing through the N-C4 axis, the two axial protons on C2 and C6 are equivalent, as are the two equatorial protons on C2 and C6. Similarly, the two axial protons on C3 and C5 are equivalent, and the two equatorial protons on C3 and C5 are also equivalent. This leads to the expectation of the following distinct signals:

-

-CH₃ protons: A single signal for the three equivalent methyl protons.

-

Piperidine Ring Protons: Two distinct signals for the protons on the carbons adjacent to the nitrogen (C2 and C6) and two distinct signals for the protons on the carbons adjacent to the quaternary carbon (C3 and C5). Due to the chair conformation, the axial and equatorial protons on these carbons are not equivalent and will likely appear as separate, complex multiplets.

-

-OH proton: A single, often broad, signal for the hydroxyl proton.

-

-N⁺H₂ protons: A single, often broad, signal for the two equivalent ammonium protons.

Predicted Chemical Shifts (δ)

The protonation of the piperidine nitrogen has a significant deshielding effect on the adjacent protons. The expected chemical shifts are summarized in the table below. These are estimates based on data for similar piperidine derivatives and general chemical shift principles.[7][8]

Spin-Spin Coupling and Multiplicity (Splitting Patterns)

The protons on the piperidine ring will exhibit complex splitting patterns due to both geminal (between protons on the same carbon) and vicinal (between protons on adjacent carbons) coupling. The protons at C2/C6 and C3/C5 will likely appear as broad multiplets due to overlapping signals and multiple coupling partners. The methyl protons, having no adjacent protons, will appear as a singlet.

Integral Ratios

The relative areas under the signals will correspond to the number of protons generating each signal. The expected ratio is: -CH₃ : piperidine protons at C2/C6 : piperidine protons at C3/C5 : -OH : -N⁺H₂ = 3 : 4 : 4 : 1 : 2.

The Role of Labile Protons (OH and N⁺H₂)

The protons on the hydroxyl and ammonium groups are "labile," meaning they can exchange with each other and with any trace amounts of water or D₂O in the solvent. This exchange process can lead to several observable effects:

-

Broadening: The signals for the -OH and -N⁺H₂ protons are often broad.

-

Variable Chemical Shift: Their chemical shifts are highly dependent on the solvent, concentration, and temperature.

-

D₂O Exchange: Upon addition of a drop of deuterium oxide (D₂O) to the NMR sample, the -OH and -N⁺H₂ protons will exchange with deuterium. Since deuterium is not observed in ¹H NMR, these signals will disappear from the spectrum, providing a definitive method for their identification.

Table 1: Predicted ¹H NMR Data for 4-Methylpiperidin-4-ol Hydrochloride in DMSO-d₆

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -CH₃ | ~1.1 - 1.3 | Singlet (s) | 3H | Alkyl group on a quaternary carbon, shielded. |

| Piperidine H (C3, C5) | ~1.5 - 1.8 | Multiplet (m) | 4H | Aliphatic protons adjacent to a quaternary carbon. |

| Piperidine H (C2, C6) | ~2.9 - 3.3 | Multiplet (m) | 4H | Protons alpha to the electron-withdrawing N⁺H₂ group, significantly deshielded. |

| -OH | ~4.5 - 5.5 | Broad Singlet (br s) | 1H | Tertiary alcohol proton, chemical shift is solvent and concentration dependent. |

| -N⁺H₂ | ~8.5 - 9.5 | Broad Singlet (br s) | 2H | Ammonium protons, significantly deshielded due to the positive charge on nitrogen. |

Section 3: Experimental Protocol – A Self-Validating Workflow

The acquisition of a high-quality ¹H NMR spectrum is paramount for accurate structural analysis. The following protocol outlines a robust, self-validating workflow.

Figure 2: A comprehensive workflow for the ¹H NMR analysis of 4-Methylpiperidin-4-ol Hydrochloride.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of 4-Methylpiperidin-4-ol hydrochloride.

-

Solvent Selection: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is an excellent choice for hydrochloride salts due to its high polarity, which aids in dissolution. Furthermore, it often allows for the observation of labile -OH and -NH protons as distinct, albeit broad, signals, unlike protic solvents like D₂O or CD₃OD where they would be completely exchanged.

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shift calibration (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.

Instrument Setup and Data Acquisition

-

Insertion: Carefully insert the NMR tube into the spectrometer.

-

Locking: Establish a field-frequency lock on the deuterium signal of the DMSO-d₆ solvent. This ensures the stability of the magnetic field during the experiment.

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample. This is a critical step for obtaining sharp, well-resolved peaks.

-

Acquisition: Acquire the ¹H NMR spectrum. Typically, 16 to 32 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the raw data (the Free Induction Decay, or FID) to convert it from the time domain to the frequency domain (the spectrum).

-

Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to ensure the baseline is flat.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate all the signals in the spectrum to determine their relative areas.

Section 4: Interpreting the Spectrum – From Raw Data to Structural Confirmation

The final step is to analyze the processed spectrum and correlate the observed data with the known structure of 4-Methylpiperidin-4-ol hydrochloride.

A Step-by-Step Guide to Spectral Interpretation

-

Signal Count: Confirm that the number of signals matches the number of chemically non-equivalent proton sets predicted in Section 2.1.

-

Chemical Shift Assignment: Assign each signal to its corresponding protons based on the predicted chemical shifts in Table 1. The downfield signals (~2.9 - 3.3 ppm) should correspond to the protons alpha to the nitrogen, while the more upfield signals (~1.5 - 1.8 ppm and ~1.1 - 1.3 ppm) will be the remaining piperidine and methyl protons, respectively.

-

Integration Analysis: Verify that the integral ratios of the signals match the expected 3:4:4:1:2 ratio for the methyl, C3/C5, C2/C6, hydroxyl, and ammonium protons, respectively.

-

Multiplicity Analysis: Analyze the splitting patterns. The methyl group should be a singlet. The piperidine protons will likely appear as complex, overlapping multiplets.

-

Confirmation of Labile Protons: Identify the broad signals in the regions of ~4.5 - 5.5 ppm and ~8.5 - 9.5 ppm as the -OH and -N⁺H₂ protons. To definitively confirm these assignments, perform a D₂O exchange experiment. After acquiring the initial spectrum, remove the NMR tube, add one drop of D₂O, shake well, and re-acquire the spectrum. The signals for the -OH and -N⁺H₂ protons should disappear.

Common Pitfalls and Troubleshooting

-

Water Signal: A signal around 3.3 ppm in DMSO-d₆ is often due to residual water in the solvent. This can sometimes overlap with the signals of interest.

-

Poor Shimming: Broad, distorted peaks are a hallmark of poor magnetic field homogeneity. Re-shimming the sample is necessary to improve resolution.

-

Impurity Signals: The presence of unexpected signals may indicate impurities from the synthesis or residual solvent. The chemical shift and multiplicity of these signals can be used to identify the impurities.

Section 5: Conclusion – Beyond the Spectrum

The ¹H NMR spectrum of 4-Methylpiperidin-4-ol hydrochloride provides a wealth of information that, when interpreted correctly, offers an unambiguous confirmation of its molecular structure. By systematically analyzing the number of signals, chemical shifts, integration, and multiplicity, and by understanding the unique behavior of its labile protons, researchers can confidently verify the identity and purity of this crucial pharmaceutical intermediate. This guide has provided not only the predicted spectral data but also the underlying scientific rationale and a robust experimental workflow. This comprehensive approach ensures that ¹H NMR spectroscopy is utilized to its full potential as a powerful tool in the rigorous landscape of drug development and quality control.

References

-

PubChem. trans-4-Methylpiperidin-3-ol hydrochloride. [Link]

-

Compound Interest. A Guide to ¹H NMR Chemical Shift Values. [Link]

-

Scribd. 1H-NMR Organic Structure Guide. [Link]

-

ACS Publications. Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. [Link]

-

Fiveable. Chemical shift and spin-spin coupling. [Link]

-

University of Colorado Boulder. Coupling in 1H NMR. [Link]

-

ResearchGate. Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. [Link]

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

-

Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

SpectraBase. 4-Phenylpiperidine - Optional[1H NMR] - Chemical Shifts. [Link]

-

PubMed. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. [Link]

-

ResearchGate. List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. [Link]

-

Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

-

YouTube. 108 Problem Solving Predicting NMR Spectra of Molecule. [Link]

-

ResearchGate. 1 H NMR spectra of 1 in the solvent mixtures of DMSO-d 6 and.... [Link]

-

SpectraBase. 4-Piperidinol hydrochloride - Optional[1H NMR] - Spectrum. [Link]

-

National Institutes of Health. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

-

Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

-

National Institutes of Health. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. [Link]

-

ResearchGate. Do 1H-NMR peaks shift appreciably while employing different deuterated solvents?. [Link]

-

PubChem. 4-[(4-chlorophenyl)methyl]piperidin-4-ol hydrochloride. [Link]

-

The Royal Society of Chemistry. Template for Electronic Submission to ACS Journals. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Modgraph. Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. [Link]

-

PubChem. trans-4-Methylpiperidin-3-ol hydrochloride. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

ResearchGate. Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. [Link]

-

National Institutes of Health. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

National Institutes of Health. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. [Link]

-

ChemRxiv. A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. [Link]

-

ResearchGate. 1 H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-METHYLPIPERIDIN-4-OL | 3970-68-1 [chemicalbook.com]

- 3. PubChemLite - 4-methylpiperidin-4-ol (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 4. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]

- 5. 4-METHYLPIPERIDIN-4-OL(3970-68-1) 1H NMR spectrum [chemicalbook.com]

- 6. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 8. N-Methyl-4-piperidinol (106-52-5) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Methylpiperidin-4-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract